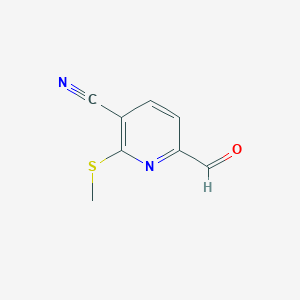
6-Formyl-2-(methylsulfanyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 6-Formyl-2-(methylsulfanyl)nicotinonitrile involves several steps. One common method includes the reaction of 2-(methylsulfanyl)nicotinonitrile with a formylating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this process and optimizing reaction conditions to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
6-Formyl-2-(methylsulfanyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfanyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6-Formyl-2-(methylsulfanyl)nicotinonitrile is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Formyl-2-(methylsulfanyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s formyl and methylsulfanyl groups play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
6-Formyl-2-(methylsulfanyl)nicotinonitrile can be compared with other similar compounds, such as:
2-(Methylsulfanyl)nicotinonitrile: Lacks the formyl group, which affects its reactivity and applications.
6-Formyl-2-(methylsulfanyl)pyridine: Similar structure but different functional groups, leading to different chemical properties and uses.
Actividad Biológica
6-Formyl-2-(methylsulfanyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a formyl group, a methylthio group, and a nitrile group attached to a nicotinonitrile backbone, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.
Research Findings
-
In Vitro Studies : The compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For instance:
- Staphylococcus aureus : MIC = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
- Mechanism of Action : The proposed mechanism involves the inhibition of bacterial DNA gyrase, similar to other quinoline derivatives, disrupting DNA replication and leading to cell death .
- Case Studies : In one study, derivatives of this compound exhibited potent activity against multi-drug resistant strains, suggesting its potential as a lead compound in drug development .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to similar compounds:
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 32 | Antibacterial |
| Standard Antibiotic (e.g., Penicillin) | 16 | Antibacterial |
| Quinolone Derivative | 64 | Antibacterial |
Pharmacokinetics
The pharmacokinetic profile indicates good gastrointestinal absorption and blood-brain barrier permeability, which enhances its therapeutic potential. The compound's stability under physiological conditions suggests it could be developed into a viable pharmaceutical agent .
Propiedades
IUPAC Name |
6-formyl-2-methylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c1-12-8-6(4-9)2-3-7(5-11)10-8/h2-3,5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGVOMZGBKLUOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=N1)C=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384077 |
Source


|
| Record name | 6-Formyl-2-(methylsulfanyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-27-7 |
Source


|
| Record name | 6-Formyl-2-(methylsulfanyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














